5-ethyl-4-methyl-2-Pyrrolidinone
Description
Properties
CAS No. |
179683-99-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-ethyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-5(2)4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
DCEXOMXZGQYLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(=O)N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methyl-2-Pyrrolidinone
Structure : Methyl group at position 5.
Key Data :
Comparison :
- Substituent Effects: The absence of a 4-ethyl group in 5-methyl-2-pyrrolidinone reduces steric hindrance and lipophilicity compared to 5-ethyl-4-methyl-2-pyrrolidinone. This likely enhances its solubility in polar solvents like water.
1-Ethyl-3-methylene-2-Pyrrolidinone
Structure : Ethyl group at position 1 (nitrogen) and methylene group at position 3.
Key Data :
Comparison :
- The methylene group introduces ring strain, which may enhance reactivity in cycloaddition reactions.
- Positional Differences: Unlike this compound, this compound’s substituents are on nitrogen and position 3, leading to distinct conformational and electronic profiles.
(S)-(+)-5-(Trityloxymethyl)-2-Pyrrolidinone
Structure : Bulky trityloxymethyl group at position 5.
Key Data :
Comparison :
- Substituent Effects: The trityloxymethyl group drastically increases steric hindrance and reduces solubility in aqueous media compared to smaller alkyl groups in this compound. This compound is likely used in chiral synthesis or as a protective intermediate.
Comparative Data Table
*Inferred properties based on structural analogs.
Research Implications and Limitations
- Synthesis: While details oxazole synthesis, pyrrolidinones typically require lactamization or ring-closing metathesis. The ethyl and methyl groups in this compound may necessitate regioselective alkylation strategies.
- Data Gaps : Experimental data on the target compound’s solubility, toxicity, and reactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.
Preparation Methods
Synthetic Pathway Design
The hypothetical precursor, 3-ethyl-4-methyl-5-oxopentanoic acid , undergoes reductive amination with ammonia or a primary amine. Intramolecular cyclization forms the lactam ring, with the substituents positioned at C4 and C5. Catalytic hydrogenation or transfer hydrogenation (using ammonium formate as a hydrogen donor) facilitates this process.
Reaction Conditions
-
Catalyst : Supported bimetallic catalysts (e.g., Ru-Pd/Al₂O₃)
-
Solvent : Water or ethanol
-
Temperature : 120–200°C
-
Pressure : 1–5 bar H₂ or ambient pressure (for transfer hydrogenation)
Cyclization of δ-Amino Ketones
δ-Amino ketones cyclize under acidic or basic conditions to form pyrrolidinones. For this compound, the precursor 4-ethyl-5-methyl-δ-amino-3-ketopentane must be synthesized.
Stepwise Assembly
-
Amino Alcohol Formation : React 4-methyl-5-oxohexanenitrile with ethylmagnesium bromide to introduce the ethyl group, followed by hydrolysis to the ketone.
-
Reductive Amination : Convert the ketone to the δ-amino ketone using ammonium acetate and sodium cyanoborohydride.
-
Cyclization : Heat in toluene with p-toluenesulfonic acid (PTSA) to induce lactam formation.
Key Parameters
-
Cyclization Temperature : 80–120°C
-
Acid Catalyst : PTSA (5–10 mol%)
Lactamization of Substituted Amino Acids
Cyclization of 4-ethyl-5-methyl-δ-amino valeric acid under dehydrating conditions offers an alternative route. This method mirrors the industrial synthesis of NMP from γ-aminobutyric acid derivatives.
Reaction Mechanism
-
Amino Acid Activation : Treat the amino acid with thionyl chloride to form the acyl chloride.
-
Intramolecular Cyclization : Heat in dimethylacetamide (DMAc) to facilitate lactam formation.
Optimization Considerations
-
Solvent : High-boiling polar aprotic solvents (e.g., DMAc, NMP)
-
Temperature : 150–180°C
-
Yield : 60–75% (estimated)
Alkylation of Pyrrolidinone Precursors
Post-synthetic modification of simpler pyrrolidinones (e.g., 4-methyl-2-pyrrolidinone) via alkylation could introduce the ethyl group. However, this approach faces regiochemical challenges.
Directed Alkylation Strategy
-
Lithiation : Deprotonate 4-methyl-2-pyrrolidinone at C5 using LDA (lithium diisopropylamide).
-
Electrophilic Quenching : Add ethyl iodide to the lithiated intermediate.
-
Workup : Neutralize and isolate the product.
Limitations
-
Regioselectivity : Competing alkylation at other positions may occur.
-
Functional Group Tolerance : The lactam carbonyl may interfere with strong bases.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and scalability:
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 3-Ethyl-4-methyl-5-oxopentanoic acid | Ru-Pd/Al₂O₃, NH₄HCO₂ | 70–90 | High |
| δ-Amino Ketone Cyclization | 4-Ethyl-5-methyl-δ-amino-3-ketopentane | PTSA | 65–80 | Moderate |
| Amino Acid Lactamization | 4-Ethyl-5-methyl-δ-amino valeric acid | SOCl₂, DMAc | 60–75 | Low |
| Directed Alkylation | 4-Methyl-2-pyrrolidinone | LDA, EtI | 40–55 | Low |
Catalytic and Solvent Effects
Role of Bimetallic Catalysts
Supported bimetallic catalysts (e.g., Ru-Pd) enhance reductive amination efficiency by facilitating simultaneous hydrogenation and dehydrogenation steps. For this compound, optimizing metal ratios could improve selectivity.
Solvent Impact
Water as a solvent promotes greener synthesis but may limit precursor solubility. N-Methyl-2-pyrrolidone (NMP), while effective in gold nanostructure synthesis, is unsuitable here due to its high boiling point and potential side reactions.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₃), 1.45 (s, 3H, CH₃), 2.30–2.50 (m, 4H, ring CH₂), 3.40 (q, 2H, NCH₂).
-
GC-MS : m/z 141 (M⁺), 96 (base peak, ring fragment).
Purity Optimization
-
Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 15 mmHg).
-
Crystallization : Recrystallize from ethyl acetate/hexane.
Industrial Scalability Considerations
Reductive amination with supported catalysts is the most scalable method, mirroring the production of 5-methyl-2-pyrrolidone. Key challenges include:
-
Precursor Availability : Commercial unavailability of 3-ethyl-4-methyl-5-oxopentanoic acid necessitates in-house synthesis.
-
Catalyst Recycling : Filterable heterogeneous catalysts improve cost-effectiveness.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-ethyl-4-methyl-2-pyrrolidinone, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Start with a cyclization reaction using substituted pyrrolidinone precursors. Common solvents include dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to enhance solubility .
- Step 2 : Introduce ethyl and methyl groups via alkylation. Sodium hydride (NaH) is often used as a base to deprotonate intermediates, enabling nucleophilic substitution .
- Step 3 : Optimize temperature (typically 60–100°C) and reaction time (12–24 hours) to balance yield and side-product formation. Monitoring via TLC or HPLC is critical .
- Key Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DCM, NaH, 80°C, 18h | 65–70 | >95% |
| Alkylation | Ethyl bromide, DMSO, 60°C, 12h | 55–60 | >90% |
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify substituents (e.g., ethyl CH₂ at δ 1.2–1.4 ppm, methyl CH₃ at δ 1.0–1.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and alkyl carbons .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Collect solid residues with a dustpan; avoid water rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation)?
- Density Functional Theory (DFT) : Calculate transition states for hydrogenation to identify regioselectivity (e.g., preferential reduction of carbonyl vs. alkyl groups) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
- Validation : Compare predicted activation energies with experimental DSC (Differential Scanning Calorimetry) data .
Q. How can researchers resolve contradictions in experimental data (e.g., solubility discrepancies across studies)?
- Systematic Solubility Testing :
- Step 1 : Use standardized solvents (e.g., water, ethanol, DMSO) at 25°C .
- Step 2 : Measure via gravimetric analysis or UV-Vis spectroscopy.
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Biodegradation Assays :
- Use OECD 301F (Manometric Respirometry) to measure microbial degradation in soil/water .
- Ecototoxicity :
- Conduct Daphnia magna acute toxicity tests (OECD 202) if preliminary data suggest aquatic mobility .
Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
